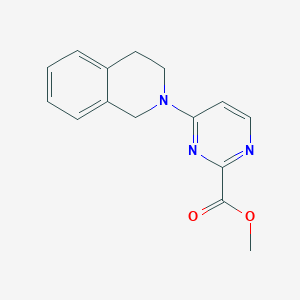

![molecular formula C14H11BrN2O2S2 B2845213 (E)-5-bromo-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 441291-40-3](/img/structure/B2845213.png)

(E)-5-bromo-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

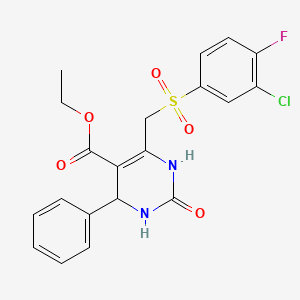

The compound “(E)-5-bromo-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide” is a derivative of benzothiazole . Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They are known for their high biological and pharmacological activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives often starts from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines . The process can involve a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole moiety, which consists of a benzene ring fused to a thiazole ring . The thiazole ring contains sulfur and nitrogen atoms, which contribute to its aromaticity .Chemical Reactions Analysis

Benzothiazole derivatives are highly reactive, allowing for easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety . They are considered as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary. For example, one derivative, N-(4-Methylbenzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl) ethylamino] benzamide, has a melting point of 210–214 °C .Scientific Research Applications

Anti-Inflammatory Properties

Compounds with a similar structure have been synthesized and evaluated for their anti-inflammatory properties . They were found to have promising COX-1 inhibitory activity .

Quorum Sensing Inhibitors

These compounds have been used as quorum sensing inhibitors . Quorum sensing is a bacterial cell-cell communication mechanism that responds to external factors such as nutrient availability and defense mechanisms .

Synthesis of Other Compounds

Compounds with similar structures have been used in the synthesis of other compounds . For example, they have been used in the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide .

Corrosion Inhibitors

Thiophene derivatives, which are part of the structure of these compounds, are used as corrosion inhibitors .

Organic Semiconductors

Thiophene-mediated molecules play a significant role in the advancement of organic semiconductors .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of Organic Field-Effect Transistors (OFETs) .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of Organic Light-Emitting Diodes (OLEDs) .

Pharmaceutical Applications

Thiophene derivatives exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Mechanism of Action

Target of Action

The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the formation of prostaglandins and thromboxanes from arachidonic acid . This results in a decrease in inflammation and pain.

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are well absorbed .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in the production of inflammatory mediators, leading to a decrease in inflammation and pain . This can be beneficial in conditions where inflammation is a key factor, such as arthritis or other inflammatory diseases .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other molecules can affect the compound’s ability to bind to its target . Additionally, the pH and temperature of the environment can impact the compound’s stability and efficacy .

Safety and Hazards

While specific safety and hazard information for “(E)-5-bromo-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide” is not available, it’s important to handle benzothiazole derivatives with care. For instance, one should avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Future Directions

Benzothiazole derivatives are of great interest for drug design due to their high biological and pharmacological activity . Therefore, the development of new synthesis methods and the exploration of their biological activities are promising future directions . The easy functionalization of benzothiazole derivatives allows for the design of a wide variety of aromatic azoles, which could lead to the development of new drugs and materials .

properties

IUPAC Name |

5-bromo-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O2S2/c1-17-12-8(19-2)4-3-5-9(12)21-14(17)16-13(18)10-6-7-11(15)20-10/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHLMMDRQRWLIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(S3)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-5-bromo-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-(3,5-Dimethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2845133.png)

![5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2845134.png)

![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2845140.png)

![1-(3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2845144.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(dimethylamino)benzamide](/img/structure/B2845145.png)